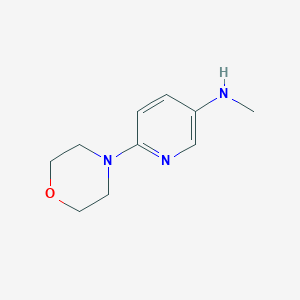

N-methyl-6-(morpholin-4-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

N-methyl-6-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-11-9-2-3-10(12-8-9)13-4-6-14-7-5-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHXVPCATJZGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of 6-chloropyridin-3-amine with Morpholine

A common approach is nucleophilic aromatic substitution where 6-chloropyridin-3-amine serves as the starting material. The chlorine at the 6-position is displaced by morpholine under reflux conditions in a suitable solvent (such as ethanol or DMF) with a base (e.g., potassium carbonate). This yields 6-(morpholin-4-yl)pyridin-3-amine as an intermediate.

N-Methylation of the Amino Group

The amino group at the 3-position is methylated using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide in the presence of a base. This step converts the primary amino group into the N-methyl amino group, completing the synthesis of this compound.

Example Synthetic Route with Conditions

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 6-chloropyridin-3-amine, morpholine, K2CO3, DMF, reflux | 6-(morpholin-4-yl)pyridin-3-amine | 70-85 | Reaction time: 6-12 h; inert atmosphere preferred |

| 2 | N-Methylation | Formaldehyde, formic acid, reflux | This compound | 60-75 | Alternative: methyl iodide with base |

Alternative Synthetic Approaches

Hydrazide Intermediate Method:

Some research utilizes hydrazide derivatives of pyridine to introduce amino substituents, followed by cyclization and substitution reactions to install the morpholine group and methylation.One-Pot Curtius Rearrangement:

Though more commonly applied to related pyridine derivatives in drug synthesis (e.g., nilotinib intermediates), this approach involves rearrangement of acyl azides to amines, which can be adapted for pyridine derivatives with appropriate functional groups.Scalable Multi-Step Synthesis:

Recent advances in scalable synthesis of substituted aminopyridines involve multi-step sequences starting from simpler pyridine precursors, incorporating mild reaction conditions and avoiding hazardous reagents. For example, cyclization of nitrile intermediates followed by reduction and substitution steps can be optimized for large-scale preparation.

Research Findings on Synthesis Optimization

Purity and Yield:

The purity of this compound is typically above 95% when using controlled reaction conditions and appropriate purification techniques such as recrystallization or chromatography.Reaction Time and Temperature:

Optimal substitution reactions occur under reflux for 6-12 hours, while methylation steps require milder heating (e.g., reflux with formic acid) for 4-8 hours to maximize yield and minimize side products.Work-Up Procedures:

After reaction completion, standard aqueous work-up followed by organic extraction and drying over sodium sulfate is recommended. Activated charcoal treatment may be used to remove colored impurities before final concentration and crystallization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution + methylation | 6-chloropyridin-3-amine, morpholine | K2CO3, DMF, reflux; formaldehyde, formic acid | Straightforward, moderate yield | Requires multi-step purification |

| Hydrazide intermediate route | Pyridine hydrazide derivatives | Carbon disulfide, KOH; subsequent substitutions | Enables complex substitutions | More steps, complex intermediates |

| One-pot Curtius rearrangement | Acyl azide derivatives | DPPA, triethylamine, t-butanol/toluene | Efficient for related compounds | Phosphorous impurities, moderate yield |

| Multi-step nitrile cyclization | Pyridine nitrile precursors | Methoxylamine hydrochloride, HBr, Zn | Scalable, mild conditions | Requires careful work-up |

Chemical Reactions Analysis

Types of Reactions: N-methyl-6-(morpholin-4-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

N-oxide Derivatives: Resulting from oxidation reactions.

Amine Derivatives: Resulting from reduction reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-methyl-6-(morpholin-4-yl)pyridin-3-amine has been investigated for its potential therapeutic applications due to its ability to modulate biological pathways.

Hedgehog Signaling Pathway Modulation

One significant application is in the modulation of the hedgehog signaling pathway, which plays a crucial role in cell growth and differentiation. Compounds similar to this compound have been shown to influence this pathway, making them potential candidates for treating cancers that exhibit aberrant hedgehog signaling. A patent describes the use of related compounds for treating diseases responsive to this pathway, indicating their therapeutic potential in oncology .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial activity. For instance, studies have reported the synthesis of various derivatives that exhibit efficacy against pathogens such as M. smegmatis and C. albicans. These findings suggest that this compound could be explored further for developing new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

Influence of Substituents

The introduction of various substituents on the pyridine ring affects the compound's potency and selectivity for biological targets. For example, modifications that enhance lipophilicity can improve brain penetration, which is critical for central nervous system (CNS) applications .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

| Study | Findings | Applications |

|---|---|---|

| Patent US8063043B2 | Describes salts of related compounds with high permeability and bioavailability | Cancer treatment targeting hedgehog signaling |

| PMC3685705 | Synthesis of derivatives showing antimicrobial activity | Development of new antimicrobial agents |

| Research on PI3K/mTOR inhibitors | Compounds with similar structures show efficacy in inhibiting tumor cell proliferation | Oncology, particularly melanoma |

Combination Therapies

Given its mechanism of action, this compound may be effectively used in combination with other therapies to enhance treatment efficacy in cancers or infections where multiple pathways are involved.

CNS Disorders

Further exploration into its CNS penetration capabilities could lead to novel treatments for neurological disorders, leveraging its ability to modulate pathways implicated in these conditions.

Mechanism of Action

The mechanism by which N-methyl-6-(morpholin-4-yl)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Insights

- Morpholine vs. Piperazine derivatives are common in kinase inhibitors due to their hydrogen-bonding capacity.

- Substituent Effects : Chlorine at C₅ () increases electrophilicity, possibly enhancing covalent binding or metabolic stability. Methoxy groups () improve solubility but may reduce membrane permeability.

- Core Heterocycle : Pyrimidine analogs () exhibit antimalarial activity, suggesting the pyridine/morpholine motif is adaptable to diverse therapeutic targets.

Biological Activity

N-methyl-6-(morpholin-4-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₁H₁₄N₄O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The morpholine ring is a notable feature that enhances its solubility and biological activity. The structure can be represented as follows:

This compound exhibits various biological activities, primarily through the modulation of specific biological targets. Its mechanisms include:

- Antitumor Activity : The compound has shown promise in cancer therapy by interacting with pathways involved in tumor growth and proliferation.

- Anti-inflammatory Effects : It may inhibit inflammatory mediators, contributing to its potential use in treating inflammatory diseases.

- CNS Activity : The morpholine moiety suggests possible interactions with central nervous system receptors, which could lead to therapeutic applications in neurology.

Biological Activity Data

The following table summarizes the biological activity of this compound compared to other relevant compounds:

1. Antitumor Activity

A study investigated the antitumor effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.

2. Anti-inflammatory Effects

In an experimental model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This highlights its potential as an anti-inflammatory agent.

3. Central Nervous System Applications

Research has shown that compounds containing morpholine rings can modulate neurotransmitter systems. This compound demonstrated binding affinity to serotonin receptors, indicating its potential for treating mood disorders.

Q & A

Basic Question

- NMR :

- ¹H NMR (CDCl₃): Peaks at δ 2.95 (s, 3H, N-CH₃), 3.15–3.25 (m, 4H, morpholine CH₂), and 6.50–6.70 (m, 2H, pyridine H) confirm the structure .

- ¹³C NMR : Signals at δ 38.5 (N-CH₃) and 66.8 (morpholine C) are diagnostic .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (mobile phase: acetonitrile/water + 0.1% TFA) resolve impurities .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 194.1, consistent with the molecular formula C₁₀H₁₅N₃O .

How can researchers design experiments to evaluate the compound’s biological activity while minimizing assay variability?

Advanced Question

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., morpholine-containing inhibitors of PI3K/mTOR) .

- Assay Conditions :

- Data Interpretation : Normalize activity to reference inhibitors (e.g., staurosporine for kinases) and validate hits via dose-response curves (IC₅₀) .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Question

Discrepancies often arise from:

- Purity Variations : Impurities (e.g., unreacted morpholine) may artifactually enhance or inhibit activity. Validate purity via HPLC and NMR before assays .

- Cell Line Differences : Test multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Solvent Effects : DMSO concentrations >0.1% can alter membrane permeability. Use vehicle controls and limit DMSO to ≤0.1% .

How can computational methods guide the optimization of this compound for target binding?

Advanced Question

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases). The morpholine oxygen often forms hydrogen bonds with hinge-region residues .

- QSAR Models : Corrogate substituent effects (e.g., methyl vs. ethyl groups on the pyridine ring) on potency .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues for mutagenesis validation .

What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Advanced Question

- Solvent Volume : Reduce DMF usage via solvent-free microwave synthesis or flow chemistry .

- Byproduct Formation : Monitor chlorinated intermediates (e.g., 6-chloro derivatives) via LC-MS and optimize reaction time to minimize side products .

- Yield Optimization : Pilot-scale reactions (1–10 mmol) typically achieve 60–70% yield; recrystallization from ethanol/water improves purity to >98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.